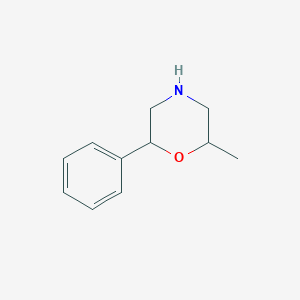

2-Methyl-6-phenylmorpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-6-phenylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIVXYYFUJADLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283203 | |

| Record name | 2-methyl-6-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59630-16-9 | |

| Record name | 2-Methyl-6-phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59630-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-phenylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059630169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59630-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-6-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 6 Phenylmorpholine

Classical and Contemporary Synthetic Routes to the Morpholine (B109124) Core

The foundational morpholine ring can be constructed through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Condensation reactions represent a classical approach to forming the morpholine skeleton. A common strategy involves the cyclization of 1,2-amino alcohols with suitable reagents. chemrxiv.orgchemrxiv.org For instance, the reaction of an amino alcohol with chloroacetyl chloride or related carboxylic ester derivatives containing a leaving group alpha to the carbonyl can lead to the formation of a morpholinone, which can be subsequently reduced. chemrxiv.org Another direct method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663), which serves as a two-carbon electrophile, to yield N-monoalkylation products that can be cyclized to the corresponding morpholine. chemrxiv.orgchemrxiv.org

A powerful and stereoselective method for synthesizing C-substituted morpholines is the intramolecular reductive etherification of keto alcohols. nih.govacs.org This strategy involves the treatment of a keto alcohol precursor with a Lewis acid to generate an oxocarbenium ion intermediate. oup.comacs.org This intermediate is then reduced in a stereoselective manner, often using a silane (B1218182) reducing agent like triethylsilane, to yield the desired morpholine derivative. acs.org

This method has been successfully applied to the synthesis of various cis-2,6-disubstituted morpholines with excellent yield and diastereoselectivity. acs.org Indium(III) catalysts, such as InBr₃, have been shown to be particularly effective in promoting this reaction under mild conditions with high functional group tolerance. oup.com

Table 1: Examples of Intramolecular Reductive Etherification for Morpholine Synthesis Data derived from studies on substituted morpholine synthesis.

| Precursor | Catalyst/Reagent | Product | Yield (%) | Diastereoselectivity |

| N-tosyl keto alcohol | TMSOTf, Et₃SiH | cis-2,6-disubstituted morpholine | High | High |

| N-Boc keto alcohol | InBr₃, Et₃SiH | cis-2,5-disubstituted morpholine | 85 | >20:1 |

| N-Cbz keto alcohol | InBr₃, Et₃SiH | 2-substituted morpholine | 92 | N/A |

Cyclizative 1,2-rearrangements offer a pathway to morpholinones, which are valuable precursors to morpholines. acs.org A 1,2-rearrangement, or 1,2-shift, is an organic reaction where a substituent moves from one atom to an adjacent atom within the molecule. wikipedia.org In the context of morpholinone synthesis, a zinc chloride-catalyzed cyclizative 1,2-rearrangement can provide access to morpholinones that bear aza-quaternary carbons. acs.org This type of reaction involves the formation of a reactive intermediate, such as a carbocation, which drives the migration of a substituent to form a more stable structure, leading to the cyclized product. wikipedia.org

Various amination strategies can be employed to construct the morpholine ring. These methods focus on the formation of one of the key C-N bonds.

Multicomponent Reactions: A versatile de novo synthesis of the morpholine ring can be achieved using multicomponent reaction chemistry, such as the Ugi tetrazole reaction. acs.org This approach involves combining an amine, an α-halo ketone or aldehyde, an isocyanide, and an azide (B81097) source. The resulting intermediate can then undergo an intramolecular SN2 reaction to form the morpholine ring. acs.org

Oxyamination of Alkenes: A copper(II)-promoted oxyamination of alkenes provides a route to 2-aminomethyl morpholines. This reaction involves the intramolecular addition of an alcohol and the intermolecular coupling of an amine across an alkene. researchgate.net

Intramolecular Hydroalkoxylation: Boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines in good yields. organic-chemistry.org

Stereoselective Synthesis of Chiral 2-Methyl-6-phenylmorpholine Isomers

Achieving high stereoselectivity is crucial for the synthesis of specific isomers of chiral molecules like this compound. Asymmetric catalysis provides the most efficient means to achieve this goal.

Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for producing chiral molecules with high efficiency and atom economy. nih.govscispace.com This "after cyclization" approach is particularly effective for creating chiral N-heterocyclic compounds. nih.gov For the synthesis of 2-substituted chiral morpholines, this method involves the hydrogenation of a corresponding unsaturated precursor, a dehydromorpholine. nih.govresearchgate.net

The synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation has been considered challenging due to the congested environment and electron-rich nature of the dehydromorpholine substrates, which can lead to low reactivity. nih.govscispace.com However, recent developments have overcome this challenge. By using a bisphosphine-rhodium catalyst bearing a large bite angle, a variety of 2-substituted dehydromorpholines can be hydrogenated to yield chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govresearchgate.netrsc.org The use of an N-acyl directing group on the dehydromorpholine substrate is a common strategy to activate the enamine for hydrogenation. nih.gov

Table 2: Asymmetric Hydrogenation of Dehydromorpholines for Chiral 2-Substituted Morpholine Synthesis Data derived from studies on asymmetric hydrogenation of N-acyl dehydromorpholines. nih.gov

| Substrate (N-Acyl-6-phenyl-dehydromorpholine) | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| N-Boc-6-phenyl-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | Toluene | >99 | 95 |

| N-Cbz-6-phenyl-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | Toluene | >99 | 93 |

| N-Ac-6-phenyl-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | Toluene | >99 | 92 |

Organocatalytic Enantioselective Chlorocycloetherification

A prominent strategy for the asymmetric synthesis of chiral morpholines involves organocatalytic enantioselective chlorocycloetherification. While not yet specifically reported for this compound, this methodology has been successfully applied to a range of alkenol substrates to furnish chlorinated 2,2-disubstituted morpholines in excellent yields and high enantioselectivities. rsc.org The reaction is typically catalyzed by cinchona alkaloid-derived phthalazine (B143731) catalysts.

This approach would theoretically involve the cyclization of a corresponding aminoalkene precursor. The key to the enantioselectivity of this method lies in the chiral catalyst, which directs the attack of the electrophilic chlorine source and the subsequent intramolecular cyclization to favor the formation of one enantiomer over the other. The resulting chlorinated morpholine can then be further modified to yield this compound.

Enantiomeric Resolution Techniques

Given that many synthetic routes to this compound may result in a racemic mixture, enantiomeric resolution is a crucial step to obtain the individual enantiomers. Several techniques can be employed for this purpose.

Diastereomeric Salt Crystallization: This classical resolution method involves the reaction of the racemic this compound, which is basic, with a chiral acid to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent neutralization of the separated diastereomeric salts yields the pure enantiomers of this compound. A similar approach has been successfully used for the resolution of the related compound, 2-benzylmorpholine.

Enzyme-Catalyzed Kinetic Resolution: Lipases are widely used enzymes for the kinetic resolution of racemic mixtures, particularly for the stereoselective acylation of alcohols and amines. manchester.ac.ukmdpi.commdpi.compolimi.itnih.gov In the context of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. For instance, a lipase from Pseudomonas cepacia has been effectively used in the resolution of a precursor to the drug Ivabradine, highlighting the potential of this method for similar chiral amines. polimi.it

| Resolution Technique | Principle | Potential Application to this compound |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Reaction with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts, which can be separated by fractional crystallization. |

| Enzyme-Catalyzed Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture, allowing for separation of the reacted and unreacted enantiomers. | Lipase-catalyzed acylation of the secondary amine, where the enzyme selectively acylates one enantiomer, enabling separation. |

| Chiral Chromatography | Separation of enantiomers based on their differential interactions with a chiral stationary phase. | High-performance liquid chromatography (HPLC) using a chiral column to separate the enantiomers of this compound. |

Synthesis of this compound Derivatives

The structural scaffold of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially diverse biological activities.

Derivatization at the Nitrogen Atom

The secondary amine of the morpholine ring is a prime site for functionalization, most commonly through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of an alkyl group at the nitrogen atom can be achieved through reaction with an alkyl halide in the presence of a base. An important example from the broader class of phenylmorpholines is phendimetrazine, which is the N-methylated analogue of phenmetrazine (3-methyl-2-phenylmorpholine). wikipedia.org This N-methylation can significantly alter the pharmacological profile of the parent compound.

N-Acylation: Acyl groups can be introduced by reacting this compound with acyl chlorides or anhydrides. These reactions are generally straightforward and lead to the formation of the corresponding N-acyl derivatives. Such modifications can influence the compound's lipophilicity and metabolic stability.

Derivatization on the Phenyl Ring

The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The morpholine ring is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the phenyl ring can be achieved using standard halogenating agents. Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule. nih.gov

Nitration: Nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. The resulting nitro derivatives can serve as versatile intermediates for further functionalization, for example, through reduction to an amino group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be employed to introduce alkyl and acyl groups, respectively, onto the phenyl ring. ijpcbs.commt.commasterorganicchemistry.com These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride. The position of substitution will be influenced by the directing effect of the morpholine moiety.

| Reaction | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), base (e.g., K₂CO₃) | N-Alkyl-2-methyl-6-phenylmorpholine |

| N-Acylation | Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) | N-Acyl-2-methyl-6-phenylmorpholine |

| Halogenation | Halogenating agent (e.g., Br₂, FeBr₃) | Halogenated phenyl ring derivative |

| Nitration | HNO₃, H₂SO₄ | Nitrated phenyl ring derivative |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acylated phenyl ring derivative |

Derivatization on the Methyl Group

Direct functionalization of the methyl group at the C6 position is challenging due to the inert nature of the C-H bonds. However, modern synthetic methods, such as C-H activation, could potentially be employed. While not specifically reported for this compound, transition metal-catalyzed C-H activation has been successfully used for the functionalization of methyl groups in other heterocyclic systems, such as 8-methylquinolines. nih.gov This suggests that similar strategies could be explored for the derivatization of the methyl group in this compound, opening up new avenues for creating novel analogues.

Hybrid Heterocyclic Compound Synthesis (e.g., Thiazolyl-N-phenylmorpholine)

The synthesis of hybrid molecules that incorporate the this compound scaffold with other heterocyclic rings is an area of active research. For example, a series of N-phenylmorpholine derivatives linked to a thiazole (B1198619) moiety have been synthesized. This was achieved through the reaction of morpholino-thiosemicarbazone derivatives with various α-halocarbonyl compounds. This approach allows for the creation of complex molecules with potentially synergistic biological activities.

Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the underlying mechanisms and kinetics of a synthetic transformation is paramount for process optimization, yield improvement, and stereochemical control. This section delves into the mechanistic details of the key bond-forming steps and the kinetic parameters that govern the rate of formation of this compound.

The core structure of this compound is typically formed through an intramolecular cyclization of a suitable amino alcohol precursor. One of the most common and mechanistically studied pathways involves the acid-catalyzed cyclization of a substituted N-(2-hydroxyethyl)phenethylamine derivative.

The key mechanistic step in this transformation is the formation of a benzylic carbocation. Under acidic conditions, the benzylic hydroxyl group of the precursor is protonated, forming a good leaving group (water). Subsequent departure of the water molecule generates a resonance-stabilized benzylic carbocation. This electrophilic center is then intramolecularly trapped by the nucleophilic primary alcohol of the side chain. The final step involves deprotonation of the resulting oxonium ion to yield the thermodynamically and kinetically favored trans-isomer of the substituted morpholine.

This proposed mechanism is supported by control experiments in the synthesis of related phenyl-substituted derivatives, where cyclization pathways are explored both in solution and within catalytic capsules. The formation of specific products is often dictated by the stability of cationic intermediates which are subsequently trapped to form the heterocyclic ring.

While specific kinetic data for the synthesis of this compound is not extensively detailed in the available literature, general principles from related reactions provide insight into the factors influencing the reaction rate. The kinetics of acid-catalyzed cyclization reactions are typically investigated to develop a robust reaction model.

Kinetic studies generally involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentration) using techniques like operando Raman spectroscopy. For analogous acid-catalyzed reactions, a kinetic model would be developed to describe the formation of the main product and any side products. Such models often reveal the reaction order with respect to each component and allow for the determination of activation energy.

For the cyclization of N-aryl-2-(2-aminophenyl)alkylamides, a related process, the reaction was found to be subject to general acid catalysis. The buffer-independent pH profiles followed the equation k₀=kH₃O⁺[H₃O⁺]+kH₂O, indicating specific acid and water-catalyzed pathways. rsc.org A Brønsted analysis of the rate coefficients for buffer catalysis yielded α values of approximately 0.4, providing insight into the transition state of the reaction. rsc.org Optimization of the synthesis of this compound would involve manipulating these parameters to maximize the rate of the desired cyclization while minimizing side reactions.

Table 1: Factors Influencing Reaction Kinetics in Morpholine Synthesis

| Parameter | Effect on Reaction Rate | Optimization Strategy |

| Temperature | Generally increases the rate (Arrhenius equation) | Balance rate enhancement with potential for side reactions and degradation. |

| Catalyst Concentration | Increases the rate up to a saturation point | Optimize loading to maximize rate without causing unwanted side reactions or purification issues. |

| Reactant Concentration | Dependent on the reaction order | Adjust concentrations to favor the desired intramolecular cyclization over intermolecular side reactions. |

| Solvent | Affects solubility and stabilization of intermediates | Choose a solvent that effectively dissolves reactants and stabilizes the transition state of the cyclization step. |

Catalytic Strategies in this compound Synthesis

The development of efficient catalytic systems is crucial for the atom-economical and selective synthesis of complex molecules. Various catalytic strategies, including transition-metal, Brønsted acid, and organocatalysis, have been successfully applied to the synthesis of substituted morpholines and can be adapted for the preparation of this compound.

Transition-metal catalysts offer powerful and versatile methods for constructing heterocyclic rings with high levels of control.

Indium(III)-Catalyzed Synthesis: An efficient synthesis of morpholine derivatives has been developed using an Indium(III)-catalyzed intramolecular reductive etherification reaction. This methodology provides a valuable route for the synthesis of substituted morpholines. Gold- and indium-catalyzed reactions have also been utilized in the synthesis of sulfonylindoles from ortho-alkynyl-N-sulfonylanilines, showcasing the utility of these metals in catalyzing cyclization reactions involving nitrogen and another heteroatom. researchgate.netchemrxiv.org

Rhodium-Catalyzed Synthesis: Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been investigated for the synthesis of functionalized morpholines. rsc.org This strategy allows for the creation of various N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines, in an atom-economic pathway with high yields and diastereoselectivities. rsc.org Computational studies on rhodium-catalyzed reactions of diazoalkanes with 2-phenyl pyridine (B92270) suggest that rhodium catalysts are well-suited for C-H functionalization reactions, which can be a key step in building the substituted precursors for morpholine synthesis. researchgate.net

Table 2: Examples of Transition-Metal Catalyzed Morpholine Synthesis

| Catalyst System | Substrate Type | Key Transformation | Yield/Selectivity | Reference |

| Indium(III) salts | Diol precursors | Intramolecular reductive etherification | Good to excellent yields | inchem.org |

| Rhodium complexes | Nitrogen-tethered allenols | Intramolecular cyclization | Up to 99% yield, >99:1 dr | rsc.org |

Brønsted acid catalysis is a classical and effective method for the synthesis of morpholines. The morpholine ring can be formed by the cyclization of diastereomeric diols using a strong Brønsted acid like sulfuric acid in a suitable solvent such as methylene (B1212753) chloride. utwente.nl This approach is particularly relevant for precursors that can form a stable carbocation intermediate, as is the case for phenyl-substituted morpholines.

Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes have also been described for the synthesis of quinolines, a related nitrogen-containing heterocycle. These reactions proceed under metal- and solvent-free conditions, often using oxygen as the oxidant, highlighting the potential for greener synthetic routes.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. While direct organocatalytic synthesis of this compound is not explicitly detailed, morpholine-based organocatalysts themselves have been shown to be highly effective in various transformations, such as the 1,4-addition reaction between aldehydes and nitroolefins.

The principles of organocatalysis, particularly aminocatalysis, could be applied to the synthesis of precursors for this compound. For instance, an organocatalyst could be used to stereoselectively synthesize the amino alcohol precursor, which could then be cyclized to the final product. The development of a direct organocatalytic route to substituted morpholines remains an active area of research.

Base-Mediated Reactions

Base-mediated synthesis of this compound typically proceeds via the intramolecular cyclization of N-(2-hydroxy-1-phenylethyl)alaninol. In this key step, a base is employed to deprotonate one of the hydroxyl groups of the precursor, transforming it into a more nucleophilic alkoxide. This alkoxide then undergoes an intramolecular Williamson ether synthesis, attacking the carbon atom bearing a suitable leaving group (often formed in situ from the other hydroxyl group after protonation by an acid, or by direct displacement if a sulfonate ester has been prepared) to form the morpholine ring.

The choice of base and reaction conditions can significantly influence the efficiency and yield of the cyclization. Strong, non-nucleophilic bases are often preferred to minimize side reactions. The reaction is typically carried out in a suitable solvent that can facilitate the reaction while being inert to the reaction conditions.

While specific, detailed research findings on the base-mediated synthesis of this compound are not extensively documented in publicly available literature, the general principles of morpholine synthesis from amino alcohols suggest the viability of this approach. The following table outlines a hypothetical set of reaction conditions based on analogous transformations for the synthesis of substituted morpholines.

Table 1: Hypothetical Reaction Parameters for Base-Mediated Synthesis of this compound

| Parameter | Value |

| Precursor | N-(2-hydroxy-1-phenylethyl)alaninol |

| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 12 - 24 hours |

| Yield | Moderate to Good (estimated) |

The reaction pathway involves the initial deprotonation of the more accessible primary hydroxyl group of the alaninol moiety by the base. The resulting alkoxide then attacks the benzylic carbon bearing the secondary hydroxyl group. To facilitate this, the secondary hydroxyl group would typically be converted into a better leaving group, for instance, by tosylation, prior to the base-mediated cyclization. The intramolecular SN2 reaction then proceeds to form the six-membered morpholine ring.

Further research and detailed experimental studies are required to optimize the reaction conditions and fully elucidate the reaction kinetics and mechanism for the base-mediated synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization for 2 Methyl 6 Phenylmorpholine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-Methyl-6-phenylmorpholine, enabling the precise mapping of its proton and carbon frameworks.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within the this compound molecule. The analysis of a fumarate (B1241708) salt of 2-methylphenmetrazine (2-MPM), an alternative name for this compound, in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) reveals a distinct set of signals corresponding to the different protons.

The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region of the spectrum. For the fumarate salt of 2-MPM, the protons on the phenyl ring (H-3', H-4', H-5', and H-6') resonate in a multiplet between δ 7.11 and 7.24 ppm. Another multiplet corresponding to one of the phenyl protons (H-5') is observed between δ 3.32 and 7.37 ppm youtube.com.

The protons on the morpholine (B109124) ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C-2 position (H-2), being adjacent to both the phenyl group and the oxygen atom, shows a doublet at approximately δ 4.44 ppm with a coupling constant (J) of 9.4 Hz. The protons on the C-6 carbon (H-6) appear as a multiplet, with one proton showing a doublet of doublets at δ 3.91 ppm (J = 11.4, 3.1 Hz) and the other appearing in a multiplet between δ 3.67 and 3.78 ppm. The protons at C-3 and C-5 are found in a multiplet between δ 2.98 and 3.10 ppm. The methyl group attached to the morpholine ring resonates as a multiplet between δ 0.80 and 0.94 ppm youtube.com.

A singlet corresponding to the fumarate counter-ion is also observed at approximately δ 6.52 ppm youtube.com.

Table 1: ¹H NMR Spectroscopic Data for this compound Fumarate in DMSO-d6 youtube.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 7.11-7.24 | m | H-3', H-4', H-6' | |

| 3.32-7.37 | m | H-5' | |

| 6.52 | s | Fumarate CH | |

| 4.44 | d | 9.4 | H-2 |

| 3.91 | dd | 11.4, 3.1 | one H from CH2; H-6 |

| 3.67-3.78 | m | one H from CH2; H-6 | |

| 2.98-3.10 | m | H-3 and H-5 | |

| 2.34 | s | CH3 on phenyl ring | |

| 0.80-0.94 | m | CH3 on morpholine |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. The ¹³C NMR spectrum of the fumarate salt of 2-MPM in DMSO-d6 displays distinct signals for each carbon atom in the molecule.

The carbon atoms of the phenyl ring typically resonate in the aromatic region of the spectrum. For 2-MPM fumarate, the quaternary carbon of the phenyl ring (C-1) appears at δ 135.55 ppm. The carbon bearing the methyl group (C-2') is found at δ 137.45 ppm, while the other aromatic carbons (C-3', C-4', C-5', and C-6') show signals at δ 130.04 ppm, δ 127.63 ppm, and δ 125.90 ppm youtube.com.

The carbons of the morpholine ring exhibit signals in the aliphatic region. The C-2 carbon, attached to the phenyl group and the oxygen atom, resonates at δ 79.97 ppm. The C-6 carbon, adjacent to the oxygen atom, appears at δ 65.79 ppm. The C-3 and C-5 carbons are observed at δ 55.12 ppm and δ 44.50 ppm, respectively. The methyl group on the morpholine ring gives a signal at δ 15.84 ppm, while the methyl group on the phenyl ring is observed at δ 19.26 ppm youtube.com.

The carbonyl carbon of the fumarate counter-ion is seen at δ 167.58 ppm, and the vinylic carbons of the fumarate are at δ 134.89 ppm youtube.com.

Table 2: ¹³C NMR Spectroscopic Data for this compound Fumarate in DMSO-d6 youtube.com

| Chemical Shift (δ ppm) | Assignment |

| 167.58 | C=O; fumarate |

| 137.45 | C; C-2' |

| 135.55 | C; C-1 |

| 134.89 | CH; fumarate |

| 130.04 | CH; C-3', C-4' |

| 127.63 | CH; C-6' |

| 125.90 | CH; C-5' |

| 79.97 | CH; C-2 |

| 65.79 | CH2; C-6 |

| 55.12 | CH; C-3 |

| 44.50 | CH2; C-5 |

| 19.26 | CH3 on phenyl ring |

| 15.84 | CH3 on morpholine |

2D-NMR Techniques (e.g., HMBC, HMQC) for Complex Structure Assignment

Two-dimensional NMR (2D-NMR) techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the complex structures of molecules like this compound.

HMQC/HSQC experiments establish direct one-bond correlations between protons and the carbons to which they are attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum based on the known assignments of the protons from the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For 2-methylphenmetrazine (2-MPM), a study reported an observed m/z of 192.138787 for the protonated molecule ([M+H]⁺) using Atmospheric Pressure Chemical Ionization (APCI)-HRMS. This experimental value is in close agreement with the theoretical m/z of 192.138291 for the formula C₁₂H₁₈NO⁺, with a mass difference (Δ) of only 2.6 ppm, confirming the elemental composition of the molecule youtube.com.

Table 3: High-Resolution Mass Spectrometry Data for this compound youtube.com

| Ion | Theoretical m/z ([M+H]⁺) | Found m/z | Δ (ppm) | Elemental Formula |

| C₁₂H₁₈NO⁺ | 192.138291 | 192.138787 | 2.6 | C₁₂H₁₈NO |

Fragmentation Patterns and Structural Information

The fragmentation of the molecular ion in a mass spectrometer provides a unique fingerprint that can be used for structural identification. The fragmentation patterns of methylphenmetrazine (MPM) isomers have been studied, and while the electron ionization (EI) mass spectra of the underivatized isomers are often identical, derivatization can lead to improved chromatographic separation and distinct fragmentation pathways.

For underivatized MPM isomers, the molecular ion is typically observed. Common fragmentation pathways for related phenylmorpholine structures involve cleavages of the morpholine ring. The fragmentation of phenmetrazine, a closely related compound, often involves the loss of a C₂H₄O group (44 Da) or a C₃H₇NO group (73 Da). The specific fragmentation pattern of this compound would be expected to show characteristic losses related to its structure, such as the loss of the methyl group or cleavage of the morpholine ring at various positions. A detailed analysis of the fragmentation of this compound would involve identifying the major fragment ions and proposing plausible fragmentation mechanisms to account for their formation, which would further corroborate the assigned structure.

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Key functional group absorptions anticipated for this compound include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹ for the stretching vibrations of the C-H bonds in the phenyl ring.

C-H Stretch (Aliphatic): Peaks in the 2850-3000 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds in the morpholine ring and the methyl group.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations are expected to produce bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: The ether linkage in the morpholine ring will give rise to a strong absorption band, typically in the 1070-1150 cm⁻¹ range.

C-N Stretch: The stretching vibration of the C-N bond is expected in the 1020-1250 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound based on Functional Group Analysis

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group Responsible |

| N-H Stretch | 3300 - 3500 | Secondary Amine (Morpholine Ring) |

| Aromatic C-H Stretch | > 3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Morpholine Ring and Methyl Group |

| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Ring |

| C-O-C Asymmetric Stretch | 1070 - 1150 | Ether (Morpholine Ring) |

| C-N Stretch | 1020 - 1250 | Amine (Morpholine Ring) |

Note: The data in this table is predictive and based on characteristic functional group absorption ranges. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Due to a lack of specific experimental Raman data for this compound in the searched literature, computational methods, such as Density Functional Theory (DFT), are often employed to predict the Raman spectrum. These calculations can provide theoretical Raman shifts for the various vibrational modes of the molecule, aiding in its structural confirmation. For phenylmorpholine derivatives, characteristic Raman bands would arise from the phenyl ring breathing modes, C-H bending, and the skeletal vibrations of the morpholine ring.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores.

Analysis of Electronic Transitions and Solvent Effects

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the phenyl ring chromophore. Typically, aromatic compounds exhibit two main absorption bands: a strong band around 200 nm (the E-band) and a weaker, more structured band between 230-270 nm (the B-band), both arising from π → π* transitions.

The polarity of the solvent can significantly influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. In general, polar solvents can stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum (λmax) for π → π* transitions. Conversely, for n → π* transitions, which may be present due to the non-bonding electrons on the nitrogen and oxygen atoms, an increase in solvent polarity typically leads to a blue shift (hypsochromic shift). A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would be necessary to fully characterize its electronic transitions and the nature of the solute-solvent interactions.

Table 2: Expected Electronic Transitions and Solvent Effects for this compound

| Electronic Transition | Expected λmax Range (nm) | Effect of Increasing Solvent Polarity |

| π → π* (E-band) | ~200 - 220 | Red Shift (Bathochromic) |

| π → π* (B-band) | ~250 - 270 | Red Shift (Bathochromic) |

| n → π* | ~280 - 320 (weak) | Blue Shift (Hypsochromic) |

Note: This data is predictive and based on the general behavior of similar aromatic compounds. Experimental verification is required.

Circular Dichroism (CD) for Chiral Compound Analysis

This compound is a chiral compound, existing as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is an essential technique for studying such molecules. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra, with positive and negative Cotton effects (CEs) at specific wavelengths.

While no specific CD data for this compound was found in the reviewed literature, it is expected that the electronic transitions of the phenyl chromophore, being in a chiral environment, would give rise to distinct CD signals. The sign and magnitude of the Cotton effects could be used to determine the absolute configuration of the enantiomers, often in conjunction with computational predictions of the CD spectrum.

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, especially for resolving it from its isomers and for separating its enantiomers.

A study has demonstrated the successful separation of this compound (2-MPM) from its positional isomers, 3-MPM and 4-MPM, using liquid chromatography-mass spectrometry (LC-MS). The separation was achieved on a Kinetex phenyl-hexyl column under isocratic conditions with a mobile phase of 95% water and 5% acetonitrile, both containing 0.1% formic acid. In this system, 2-MPM was well-separated with a retention time of 13.06 minutes. nih.gov

For the separation of the enantiomers of this compound, chiral chromatography would be the method of choice. This can be achieved using either chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or chiral additives in the mobile phase. Gas chromatography (GC) with a chiral column could also be a viable technique, potentially after derivatization of the amine group to improve volatility and chromatographic performance.

Table 3: Chromatographic and Separation Techniques for this compound

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Application |

| Liquid Chromatography (LC) | Kinetex phenyl-hexyl | 95% Water / 5% Acetonitrile (both with 0.1% Formic Acid) | MS | Separation of positional isomers nih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase (e.g., polysaccharide-based) | Normal or Reversed-Phase Solvents | UV, MS | Enantiomeric separation (Predicted) |

| Chiral Gas Chromatography (GC) | Chiral Capillary Column | Inert Carrier Gas (e.g., Helium, Nitrogen) | FID, MS | Enantiomeric separation, possibly after derivatization (Predicted) |

Note: The data for chiral HPLC and GC are predictive based on common practices for separating chiral amines.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and other organic molecules. For a chiral compound such as this compound, which possesses two stereocenters, HPLC is particularly crucial for separating its enantiomers and determining the enantiomeric excess (e.e.) of a sample.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed due to their broad applicability and excellent chiral recognition capabilities. nih.govmdpi.com The chiral selector, which is immobilized on the silica (B1680970) support of the stationary phase, interacts differently with each enantiomer, leading to different retention times and thus, separation.

For the analysis of this compound, a normal-phase HPLC method would likely be effective. This would involve a non-polar mobile phase, such as a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, and a polysaccharide-based chiral column. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral stationary phase would facilitate their separation. nih.gov The purity of the sample can be assessed by the presence of any additional peaks in the chromatogram, while the enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.

A hypothetical HPLC method for the chiral separation of this compound is detailed in the table below.

| Parameter | Condition |

| Stationary Phase | Cellulose or Amylose-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds.

In the context of this compound and its isomers, GC-MS analysis provides valuable information about their molecular weight and fragmentation patterns. Research on the positional isomers of methylphenmetrazine (MPM), including 2-methylphenmetrazine (a synonym for this compound), has shown that the underivatized 2-MPM and 3-MPM isomers are not separated under standard GC conditions. ljmu.ac.uk However, they are separated from the 4-MPM isomer. ljmu.ac.uk

The electron ionization (EI) mass spectra of the underivatized MPM isomers are identical, which is expected for positional isomers. ljmu.ac.uk The mass spectrum is characterized by a molecular ion peak and several fragment ions that correspond to the cleavage of the molecule at specific points. A proposed fragmentation pathway for underivatized methylphenmetrazine isomers under EI-MS conditions has been described. ljmu.ac.uk To potentially improve the chromatographic separation of the 2- and 3-isomers, derivatization with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) can be employed. ljmu.ac.ukjfda-online.com

The following table summarizes typical GC-MS parameters for the analysis of methylphenmetrazine isomers.

| Parameter | Condition |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 50°C, hold for 2 min, ramp to 295°C |

| Injection Mode | Split |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

Key mass spectral fragments for underivatized this compound are presented in the table below.

| m/z | Proposed Fragment |

| 191 | [M]+ (Molecular Ion) |

| 119 | Oxonium ion (from loss of TFAA-diethylamine entity in derivatized sample) |

| 70 | Azete species (base peak) |

| 54 | Aziridine species |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, crystallographic data is available for its isomer, 4-methylphenmetrazine (4-MPM). nih.gov The analysis of the 4-MPM hydrochloride salt confirmed its trans-conformation. nih.gov This information is valuable for understanding the general structural features of methylphenmetrazine isomers. The crystal structure of the parent compound, phenmetrazine hydrochloride, has also been determined. iucr.org

The crystallographic data for 4-methylphenmetrazine hydrochloride provides a useful reference for the solid-state conformation of this class of compounds.

| Parameter | 4-Methylphenmetrazine HCl |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Chiral Centers (C5, C6) | R configuration (for the enantiomer studied) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl 6 Phenylmorpholine and Its Analogs

Influence of Substituent Effects on Biological Activity

The biological profile of 2-Methyl-6-phenylmorpholine is intricately linked to the nature and position of various substituents on its core structure. Researchers have systematically investigated these relationships to elucidate the key molecular features responsible for its pharmacological activity.

Impact of Phenyl Ring Substitutions (e.g., Halogenation, Methylation)

Substitutions on the phenyl ring of this compound analogs have been shown to significantly modulate their biological activity. Studies on related compounds, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholine, have provided valuable insights into these effects. For instance, the introduction of halogen atoms at different positions on the phenyl ring can alter the compound's potency as a monoamine uptake inhibitor.

Research has demonstrated that the nature of the halogen substituent can influence the inhibitory activity at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, an arylbromo substitution was found to be more potent at inhibiting dopamine uptake compared to its unsubstituted counterpart.

While specific data on the methylation of the phenyl ring of this compound is not extensively detailed in the available literature, the general principles of SAR suggest that the introduction of a methyl group could impact activity through steric and electronic effects. The position of the methyl group (ortho, meta, or para) would be expected to differentially influence the molecule's interaction with its biological target.

Table 1: Effect of Phenyl Ring Halogenation on Monoamine Transporter Inhibition for 2-(phenyl)-3,5,5-trimethylmorpholine Analogs

| Substituent | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| H | 220 | 510 | 1400 |

| 3-Cl | 220 | 510 | 1400 |

| 3-Br | 44 | 500 | 1400 |

| 3-F | 310 | 730 | 1600 |

Data derived from studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs.

Role of Methyl Group Stereochemistry

The stereochemical orientation of the methyl group at the 2-position of the morpholine (B109124) ring is a critical factor in determining the biological activity of this compound. The existence of different stereoisomers, such as (2R,6S) and (2S,6R), implies that the spatial arrangement of the methyl group can significantly affect how the molecule binds to its target receptor.

The synthesis of specific stereoisomers, such as (2S,6S)-2-Methyl-6-phenyl-morpholine and (2R,6S)-2-Methyl-6-phenyl-morpholine, has been a focus of chemical research, underscoring the importance of stereochemistry in this class of compounds researchgate.net. While detailed comparative biological data for these specific isomers is limited in the public domain, it is a well-established principle in medicinal chemistry that different enantiomers and diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The precise fit of a molecule into the binding pocket of a receptor is often highly dependent on its three-dimensional shape, and even a subtle change in the orientation of a single methyl group can lead to a significant loss or alteration of activity.

Effect of Nitrogen Atom Derivatization

Modification of the nitrogen atom within the morpholine ring offers another avenue for modulating the biological activity of this compound and its analogs. N-alkylation, for instance, has been shown to have a pronounced effect on the potency of related compounds at monoamine transporters.

In studies of 2-(phenyl)-3,5,5-trimethylmorpholine analogs, increasing the length of the N-alkyl chain from methyl to ethyl or propyl resulted in a notable increase in potency for dopamine and norepinephrine uptake inhibition nih.gov. Conversely, this modification led to a decrease in serotonin uptake inhibition nih.gov. This suggests that the size and nature of the substituent on the nitrogen atom play a crucial role in the selectivity of these compounds for different monoamine transporters.

The derivatization of the nitrogen atom is not limited to simple alkyl groups. The synthesis of N-acyl and N-sulfonyl derivatives represents other potential strategies for modifying the molecule's properties. While specific studies on such derivatives of this compound are not extensively reported, research on other pharmacologically active amines has shown that acylation can significantly alter their biological activity.

Table 2: Effect of N-Alkylation on Monoamine Transporter Inhibition for 2-(phenyl)-3,5,5-trimethylmorpholine Analogs

| N-Substituent | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| H | 220 | 510 | 1400 |

| Methyl | 230 | 660 | 1600 |

| Ethyl | 50 | 70 | 6000 |

| Propyl | 30 | 130 | 10000 |

Data derived from studies on 2-(phenyl)-3,5,5-trimethylmorpholine analogs.

Conformational Analysis and its Implications for Biological Activity

The three-dimensional shape of a molecule, or its conformation, is a dynamic property that is intimately linked to its biological function. For this compound, the conformation of the morpholine ring and the relative orientation of the phenyl and methyl substituents are key determinants of its interaction with biological targets.

Pharmacophore Identification within the this compound Scaffold

The morpholine ring is a versatile and privileged pharmacophore in medicinal chemistry. e3s-conferences.orgnih.gov Its structure, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, allows it to engage in significant molecular interactions with target proteins, such as kinases, and modulate the pharmacokinetic properties of a molecule. e3s-conferences.orgnih.gov Within the this compound scaffold, the key pharmacophoric features are the phenyl ring, the morpholine nitrogen, and the oxygen atom.

The basic nitrogen atom of the morpholine ring is a critical feature, acting as a hydrogen bond acceptor and a center of basicity, which is crucial for interactions with biological targets. The phenyl group provides a hydrophobic region that can engage in van der Waals and pi-pi stacking interactions with aromatic amino acid residues in a receptor's binding pocket. The stereochemistry of the methyl and phenyl groups at the C2 and C6 positions is also a determinant of pharmacological activity, as the spatial arrangement of these groups influences how the molecule fits into and interacts with its biological target.

Comparative Analysis with Related Phenylmorpholine Derivatives

The structure-activity relationships (SAR) of this compound can be understood by comparing it to other well-studied phenylmorpholine derivatives. These comparisons highlight how small structural modifications, such as the position and nature of substituents, can significantly alter pharmacological activity.

Similarities and Differences in SAR with Phenmetrazine and its Analogs

Phenmetrazine (3-methyl-2-phenylmorpholine) is a closely related analog and a well-characterized psychostimulant that acts as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.orgnih.gov The primary structural difference between this compound and phenmetrazine lies in the substitution pattern on the morpholine ring. In phenmetrazine, the methyl group is at the C3 position, adjacent to the nitrogen, while the phenyl group is at C2. nih.gov This specific arrangement is crucial for its potent monoamine releasing activity.

The parent compound, 2-phenylmorpholine, is itself a potent NDRA. wikipedia.org The addition and placement of methyl groups on the scaffold significantly impact its potency and selectivity. For instance, phendimetrazine, which has methyl groups at the C3 and N4 positions, is significantly less active, suggesting that N-alkylation and the specific stereochemistry of C3 substitution are key modulators of activity. wikipedia.org

While specific monoamine release data for this compound is not extensively detailed in the literature, SAR studies of related compounds suggest that the presence and position of alkyl substituents on the morpholine ring are critical. The shift of the methyl group from C3 (phenmetrazine) to C6 (in this compound) would alter the molecule's conformation and its interaction with monoamine transporters.

Table 1: Monoamine Release Activity of Selected Phenylmorpholine Derivatives

| Compound | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| Phendimetrazine | >10,000 | >10,000 | >100,000 |

Data sourced from rat brain synaptosome assays. Lower EC50 values indicate greater potency. wikipedia.org

Comparison with Other Substituted Morpholine Derivatives

The class of substituted phenylmorpholines is extensive, with various derivatives explored for their stimulant and anorectic properties. wikipedia.org Modifications include substitutions on both the phenyl ring and the morpholine ring. For example, 2-phenyl-3,6-dimethylmorpholine (B1438228) is another analog where an additional methyl group is present at the C6 position compared to phenmetrazine. wikipedia.org This compound is reported to have stimulant and anorectic effects, suggesting that substitution at the C6 position is compatible with activity at central nervous system targets. wikipedia.org

Further structure-activity relationship studies on other morpholine derivatives have shown that:

Stereochemistry is crucial : The relative orientation of substituents on the morpholine ring significantly affects biological activity. For instance, the cis- and trans-isomers of a compound can have vastly different pharmacological profiles.

Phenyl Ring Substitution : Adding substituents to the phenyl ring can modulate potency and selectivity. For example, halogenated derivatives such as 3-fluorophenmetrazine (B1651833) and 4-fluorophenmetrazine (B12746894) have been synthesized and studied as monoamine releasers. wikipedia.org

N-Substitution : Substitution on the morpholine nitrogen generally leads to a decrease in monoamine releasing activity, as seen in the case of phendimetrazine.

These findings underscore that the pharmacological profile of the this compound scaffold is highly dependent on the precise arrangement and nature of its substituents.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically focusing on the chemical compound This compound are not publicly available.

While extensive research exists on the methodologies outlined in the request—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and molecular docking simulations—these studies have not been specifically applied to or published for this compound. The available literature covers either general principles of these computational techniques or their application to structurally related but distinct molecules.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this compound.

Computational and Theoretical Studies of 2 Methyl 6 Phenylmorpholine

Computational and theoretical chemistry provide powerful tools to investigate the properties of molecules like 2-Methyl-6-phenylmorpholine at an atomic level. These in silico methods offer insights into the molecule's behavior, biological activity, and safety profile, guiding further experimental research.

Mechanistic Investigations of Biological Activities for 2 Methyl 6 Phenylmorpholine

Cellular and Molecular Mechanisms of Action

The primary mechanism of action for 2-Methyl-6-phenylmorpholine and its analogues involves the modulation of monoamine neurotransmitter systems. google.comgoogle.com These compounds are designed to function as releasers and/or reuptake inhibitors of key neurotransmitters such as dopamine (B1211576) and serotonin (B10506). epo.org

The main targets for this compound are the protein transporters responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft. Specifically, these include the dopamine transporter (DAT) and the serotonin transporter (SERT). By interacting with these transporter proteins, the compound can alter the concentration of dopamine and serotonin in the synapse, which is the fundamental basis of its biological activity. google.comepo.orggoogle.com The interaction is stereospecific, meaning different isomers of the compound will have varying levels of activity at these transporter sites. epo.org

This compound modulates the activity of monoamine transporters, which are crucial for terminating neurotransmitter signaling. Instead of acting as a classical receptor agonist or antagonist that binds to a postsynaptic receptor, it functions as a substrate for the transporter proteins. This interaction can lead to two primary outcomes: competitive inhibition of the transporter's ability to clear the endogenous neurotransmitter (like dopamine or serotonin) from the synapse, and/or inducing a conformational change in the transporter that causes it to reverse its direction of transport, actively releasing neurotransmitters from the presynaptic neuron into the synapse. google.comnih.gov This dual action as a reuptake inhibitor and a releasing agent is a characteristic feature of many compounds in the substituted phenylmorpholine class. wikipedia.org

mTOR (Mammalian Target of Rapamycin): mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. nih.gov It exists in two distinct complexes, mTORC1 and mTORC2, which are involved in numerous signaling pathways. nih.gov Inhibitors of mTOR are investigated for various therapeutic applications, including cancer. nih.gov However, based on available scientific literature, there is no direct evidence to indicate that this compound functions as an inhibitor of mTOR.

Squalene (B77637) Synthase: This enzyme is a key player in the cholesterol biosynthesis pathway. nih.gov It catalyzes the first committed step in the formation of sterols. researchgate.netdrugbank.com Pharmacological inhibition of squalene synthase is explored as a therapeutic approach for managing hypercholesterolemia. nih.govnih.gov There is currently no published research suggesting that this compound has an inhibitory effect on squalene synthase.

Releaser and/or Reuptake Inhibitor Mechanisms of Monoamine Neurotransmitters

The primary pharmacological action of this compound is its function as a modulator of monoamine neurotransmitters. google.comepo.org Compounds in this class are specifically evaluated for their capacity to act as dopamine and serotonin releasers and/or reuptake inhibitors. google.com This dual mechanism can significantly increase the extracellular concentrations of these neurotransmitters. nih.gov

This compound and its isomers have been investigated for their effects on the dopamine system. epo.org As a dopamine releasing agent, the compound would promote the efflux of dopamine from the presynaptic neuron into the synaptic cleft. nih.gov As a dopamine reuptake inhibitor, it would block the dopamine transporter (DAT), preventing the reabsorption of dopamine and thereby prolonging its presence in the synapse. nih.govtaylorandfrancis.com

Specific isomers of this compound have been synthesized and tested for these activities. epo.orggoogle.com For instance, certain stereoisomers, such as the (2S,5S)-analogs of related phenylmorpholines, have been found to be more active as releasers. epo.org The table below summarizes the functional activity of a related compound, 2-phenylmorpholine, to provide context for the class.

Monoamine Releaser Activity of a Related Phenylmorpholine

| Compound | Dopamine (DA) Release EC₅₀ (nM) |

|---|

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum. A lower value indicates greater potency. Data is for the parent compound, 2-phenylmorpholine, and was measured in rat brain synaptosomes.

In addition to its effects on dopamine, this compound has been evaluated for its activity within the serotonin system. google.com The mechanisms are parallel to those in the dopamine system: inducing serotonin release from the presynaptic terminal and inhibiting its reuptake by blocking the serotonin transporter (SERT). google.comgoogle.com Certain substitutions on the phenyl ring of the core structure have been shown to enhance serotonin release. google.com While some related phenylmorpholine derivatives are potent serotonin reuptake inhibitors, others are primarily releasing agents. wikipedia.org

The table below shows the serotonin releasing activity of the parent compound, 2-phenylmorpholine, for comparison.

Monoamine Releaser Activity of a Related Phenylmorpholine

| Compound | Serotonin (5-HT) Release EC₅₀ (nM) |

|---|

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum. A lower value indicates greater potency. Data is for the parent compound, 2-phenylmorpholine, and was measured in rat brain synaptosomes.

Norepinephrine (B1679862) Reuptake Inhibition and Release

Substituted phenylmorpholines are recognized for their interaction with monoamine neurotransmitter systems. Compounds in this class, including derivatives of this compound, have been investigated for their capacity to function as releasing agents and/or reuptake inhibitors of key neurotransmitters such as norepinephrine. The specific stereochemistry of the molecule often dictates its primary mechanism of action, determining whether it predominantly facilitates the release of norepinephrine from neuronal vesicles or inhibits its reuptake from the synaptic cleft via the norepinephrine transporter (NET).

Table 1: Potential Neurotransmitter Modulating Activities of Phenylmorpholine Analogs

| Activity | Mechanism | Target Neurotransmitter |

|---|---|---|

| Releasing Agent | Promotes the efflux of neurotransmitters from presynaptic neurons. | Norepinephrine |

Investigation of Specific Biological Effects

Anticancer Activity and Cytotoxicity Mechanisms

While the morpholine (B109124) ring is a recognized pharmacophore present in some anticancer agents, specific research detailing the anticancer or cytotoxic mechanisms of this compound is not extensively documented in the available scientific literature. However, the broader class of morpholine-containing compounds has been explored for potential oncology applications.

Mechanisms associated with other cytotoxic morpholine derivatives often involve the targeting of fundamental cellular processes required for cancer cell proliferation and survival. These can include:

Kinase Inhibition: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interaction with the hinge region of various protein kinases that are often overactive in cancer cells.

Tubulin Polymerization Inhibition: Some heterocyclic compounds interfere with microtubule dynamics, a critical process for cell division. By binding to tubulin, they can prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Induction of Apoptosis: Cytotoxic agents can trigger programmed cell death through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential.

Studies on structurally different anticancer compounds, such as certain 2-phenylacrylonitrile (B1297842) derivatives, have shown potent tubulin polymerization inhibitory activity, leading to cell cycle arrest and apoptosis nih.gov. Similarly, derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have displayed inhibitory activity against cancer cell lines like Caco-2 and HCT-116 by targeting pathways such as the PI3Kα signaling cascade mdpi.com. These mechanisms, while not directly demonstrated for this compound, represent potential avenues of investigation for its derivatives.

Anti-inflammatory Mechanisms

Direct studies on the anti-inflammatory mechanisms of this compound are limited. However, the activities of other substituted morpholine derivatives provide insight into potential mechanisms. The morpholine scaffold has been incorporated into molecules designed to modulate inflammatory pathways.

Potential anti-inflammatory mechanisms for such compounds could involve:

Inhibition of Pro-inflammatory Mediators: A common mechanism for anti-inflammatory agents is the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

Modulation of Cytokine Production: Anti-inflammatory compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). For example, certain indole (B1671886) compounds featuring N-ethyl morpholine moieties have been shown to act as CB2 receptor agonists, leading to a significant suppression of these pro-inflammatory cytokines rsc.org.

Signaling Pathway Inhibition: The inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, can prevent the transcription of multiple genes involved in the inflammatory response. Studies on phenanthroindolizidine alkaloids have shown they can inhibit the expression of inducible nitric-oxide synthase (iNOS) and COX-II by blocking signaling pathways that lead to NF-κB and AP1 activation nih.gov.

Research on other heterocyclic structures, such as pyrrole (B145914) derivatives, has demonstrated anti-inflammatory effects through the suppression of systemic TNF-α and the upregulation of the anti-inflammatory cytokine TGF-β1 mdpi.com.

Antioxidant Mechanisms

Specific investigations into the antioxidant mechanisms of this compound have not been widely reported. Nevertheless, the morpholine chemical scaffold is present in various compounds that exhibit antioxidant properties. The primary mechanisms by which these molecules are thought to exert their effects include radical scavenging and the inhibition of lipid peroxidation.

Radical Scavenging: Antioxidants can directly neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, by donating a hydrogen atom. The antioxidant capacity of morpholine Mannich base derivatives has been demonstrated through their ability to scavenge free radicals researchgate.net.

Inhibition of Lipid Peroxidation: Oxidative stress can damage cellular membranes through lipid peroxidation. Certain thiomorpholine (B91149) and morpholine derivatives have been found to protect microsomal membranes from chemically-induced lipid peroxidation. Some of these compounds exhibit potent inhibitory activity with IC50 values as low as 7.5 µM nih.gov. This protective effect is a key marker of antioxidant activity.

Studies on various morpholine derivatives have confirmed their ability to act as antioxidants, often in conjunction with other pharmacological activities like antihyperlipidemic effects nih.govnih.govresearchgate.net.

Antimicrobial and Antifungal Mechanisms

There is a lack of specific research on the antimicrobial or antifungal mechanisms of this compound itself. However, the morpholine chemical class is well-established in the field of antifungal agents, particularly in agriculture. The primary mechanism of action for this class involves the disruption of fungal cell membrane integrity.

The most well-characterized mechanism for antifungal morpholines, such as the fungicide Tridemorph, is the inhibition of sterol biosynthesis. Specifically, these compounds target two key enzymes in the ergosterol (B1671047) biosynthetic pathway:

Δ14-reductase

Δ8→Δ7-isomerase

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, morpholine antifungals disrupt the membrane's structure and function, leading to impaired fungal growth and, ultimately, cell death nih.gov. This mechanism is distinct from that of azole antifungals, which primarily inhibit the 14α-demethylase enzyme in the same pathway nih.gov. Potential mechanisms of microbial resistance to such agents can include alteration of the drug target, reduction of intracellular drug concentration via efflux pumps, or overexpression of the target enzyme nih.gov.

Antileishmanial Mechanisms

Research into derivatives of this compound has identified significant antileishmanial activity. A notable example is the compound VP343, which has been investigated for its effect against Leishmania infantum, the parasite responsible for visceral leishmaniasis nih.govresearchgate.net.

The mechanism of action for VP343 is host-directed, meaning it primarily affects the host macrophage cells in which the parasite resides, rather than targeting the parasite directly. This approach can reduce the likelihood of the parasite developing drug resistance. The key mechanistic findings include:

Disruption of Vacuolar Fusion: VP343 interferes with the fusion process between the parasite-containing parasitophorous vacuoles (PVs) and the host cell's late endosomes and lysosomes. This disruption hampers the maturation of the PV, which is essential for the parasite's survival and replication nih.govnih.gov.

Cholesterol Accumulation: The interference with vesicular trafficking leads to a significant accumulation of cholesterol within the lysosomes of the host macrophage nih.govresearchgate.net.

Induction of Oxidative Stress: The perturbation of host cell pathways results in the overproduction of reactive oxygen species (ROS) within the host cell, creating a hostile environment for the intracellular parasite nih.gov.

Modulation of Host Cell Proteins: Proteomic analysis has shown that VP343 alters the expression of host cell proteins involved in vesicular trafficking and cholesterol synthesis. Potential targets identified include the phosphoinositide 3-kinase Pik3c3 and the protein deacetylase Sirt2 nih.govnih.gov.

This host-directed mechanism has proven effective, with VP343 demonstrating high potency and specificity for the intracellular form of the parasite nih.gov.

Table 2: In Vitro Antileishmanial Activity of VP343

| Parameter | Value | Cell/Organism | Reference |

|---|---|---|---|

| IC50 (Intracellular Amastigotes) | 0.32 µM | L. infantum in RAW 264.7 macrophages | nih.gov |

| IC50 (Axenic Amastigotes) | 82.31 µM | L. infantum | nih.gov |

Sympathomimetic Actions

The sympathomimetic actions of this compound are primarily attributed to its interaction with the monoamine neurotransmitter systems, specifically those involving norepinephrine and dopamine. As a derivative of the phenylmorpholine class of compounds, its pharmacological activity is expected to be similar to that of its structural analogs, such as phenmetrazine. google.comwikipedia.org These compounds are known to function as norepinephrine-dopamine releasing agents (NDRAs) or reuptake inhibitors (NDRIs), leading to an increase in the extracellular concentrations of these neurotransmitters. wikipedia.orgmdpi.com This elevation of norepinephrine and dopamine levels in the synapse mimics the effects of stimulating the sympathetic nervous system. google.com

The primary mechanism underlying the sympathomimetic effects of phenylmorpholine derivatives involves their interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT). nih.govnih.gov By inhibiting these transporters, this compound would prevent the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. mdpi.com This prolonged presence of the neurotransmitters in the synapse enhances and extends their signaling, leading to a cascade of physiological responses characteristic of sympathomimetic stimulation.

Detailed research findings on the specific pharmacological profile of this compound are limited. However, studies on closely related analogs provide insight into its expected sympathomimetic activity. For instance, research on phenmetrazine has demonstrated its potent activity as a releaser at both dopamine and norepinephrine transporters. nih.gov

A study on the positional isomers of methylphenmetrazine (MPM), which are structurally similar to this compound, revealed that 2-methylphenmetrazine (2-MPM) is an effective uptake blocker at DAT and NET. nih.gov The sympathomimetic effects stemming from this mechanism include cardiovascular stimulation, such as an increase in heart rate and blood pressure, as well as central nervous system stimulation, leading to increased locomotor activity and alertness. meliordiscovery.comnih.gov The locomotor stimulant effects of many psychostimulants are strongly correlated with their ability to enhance dopaminergic neurotransmission. meliordiscovery.com

The following table summarizes the in vitro monoamine transporter activity of 2-methylphenmetrazine (2-MPM), a close structural analog of this compound, providing an indication of the expected receptor interaction profile.

| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |

| 2-Methylphenmetrazine (2-MPM) | 6.74 | >5.2 | >10 |

| Data sourced from in vitro uptake inhibition assays in rat brain synaptosomes. nih.gov |

Applications and Translational Research of 2 Methyl 6 Phenylmorpholine in Medicinal Chemistry

Lead Compound Identification and Optimization in Drug Discovery